(R)-Darifenacin Hydrobromid

Übersicht

Beschreibung

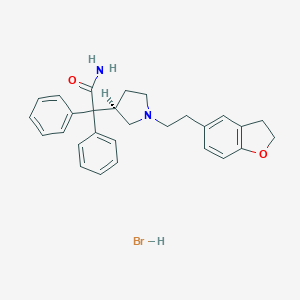

®-Darifenacin Hydrobromide is a selective muscarinic M3 receptor antagonist used primarily in the treatment of overactive bladder. It helps to reduce urinary urgency, frequency, and incontinence by relaxing the bladder muscles. The compound is a hydrobromide salt of darifenacin, which enhances its solubility and stability for pharmaceutical use.

Wissenschaftliche Forschungsanwendungen

®-Darifenacin Hydrobromide has several scientific research applications, including:

Chemistry: Used as a model compound in the study of muscarinic receptor antagonists and their synthesis.

Biology: Employed in research on bladder function and the role of muscarinic receptors in smooth muscle contraction.

Medicine: Investigated for its therapeutic potential in treating overactive bladder and other urinary disorders.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

®-Darifenacin Hydrobromide primarily targets the muscarinic acetylcholine receptors M3 . These receptors play a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .

Mode of Action

As a competitive antagonist, ®-Darifenacin Hydrobromide binds to the muscarinic acetylcholine receptors, specifically M3, and inhibits the action of acetylcholine, a neurotransmitter. This inhibition prevents the contraction of the smooth muscles in the urinary bladder, thereby reducing the urge to urinate .

Biochemical Pathways

The action of ®-Darifenacin Hydrobromide affects the cholinergic pathway . By blocking the M3 receptors, it disrupts the signal transduction in the pathway that leads to muscle contraction. The downstream effect is the relaxation of the detrusor muscle in the bladder wall, reducing bladder spasms and the feeling of urgency .

Pharmacokinetics

The pharmacokinetics of ®-Darifenacin Hydrobromide involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The metabolites are then excreted in the urine and feces. The bioavailability of ®-Darifenacin Hydrobromide can be influenced by factors such as food intake and variations in the CYP2D6 enzyme among individuals .

Result of Action

The molecular effect of ®-Darifenacin Hydrobromide’s action is the blockade of M3 receptors, preventing their activation by acetylcholine. On a cellular level, this results in the relaxation of the detrusor muscle of the bladder. Clinically, this leads to a decrease in the urgency and frequency of urination, improving the symptoms of conditions like overactive bladder .

Action Environment

The action, efficacy, and stability of ®-Darifenacin Hydrobromide can be influenced by various environmental factors. For instance, the presence of food can enhance its absorption and thus its bioavailability. Genetic factors, such as polymorphisms in the CYP2D6 enzyme, can affect its metabolism and hence its efficacy. Furthermore, the drug’s stability can be affected by storage conditions, such as temperature and humidity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Darifenacin Hydrobromide involves several steps, starting from the appropriate chiral precursor. The key steps include:

Formation of the core structure: This involves the construction of the benzofuran ring system through cyclization reactions.

Introduction of the side chain: The side chain containing the amine group is introduced via nucleophilic substitution reactions.

Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.

Formation of the hydrobromide salt: The final step involves the reaction of darifenacin with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production of ®-Darifenacin Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Use of high-purity starting materials: to minimize impurities.

Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.

Efficient resolution techniques: to obtain the desired enantiomer in high purity.

Scalable purification methods: such as recrystallization and chromatography to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Darifenacin Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially in the modification of the side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder but with less selectivity for M3 receptors.

Tolterodine: A non-selective muscarinic antagonist used for similar indications.

Solifenacin: A selective M3 receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Eigenschaften

IUPAC Name |

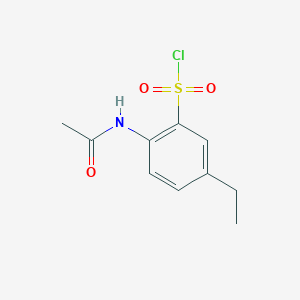

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)

![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)